molecular formula C17H16FN3O4S B11194863 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11194863
M. Wt: 377.4 g/mol
InChI Key: KQCIOLZLUVFBNU-UHFFFAOYSA-N
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Description

3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure with a fluorophenyl group and a sulfanyl-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrimidine derivative.

    Coupling with Pyrrolidine-2,5-dione: The final step involves coupling the sulfanyl-substituted pyrimidine with a fluorophenyl-substituted pyrrolidine-2,5-dione under conditions that promote nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Materials Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione
  • 3-[(4,6-Dihydroxy-5-ethylpyrimidin-2-yl)sulfanyl]-1-(4-bromophenyl)pyrrolidine-2,5-dione

Uniqueness

3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C17H16FN3O4S

Molecular Weight

377.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[(4-hydroxy-6-oxo-5-propyl-1H-pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C17H16FN3O4S/c1-2-3-11-14(23)19-17(20-15(11)24)26-12-8-13(22)21(16(12)25)10-6-4-9(18)5-7-10/h4-7,12H,2-3,8H2,1H3,(H2,19,20,23,24)

InChI Key

KQCIOLZLUVFBNU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(NC1=O)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)O

Origin of Product

United States

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